molecular formula C26H32O9 B14126948 3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid CAS No. 74729-97-8

3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid

Cat. No.: B14126948
CAS No.: 74729-97-8
M. Wt: 488.5 g/mol
InChI Key: SZSLZBYOLTYIOE-NQUDZKMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[97002,402,8012,16]octadecan-12-yl]-3-hydroxypropanoic acid is a complex organic compound characterized by its unique pentacyclic structure and the presence of multiple functional groups, including a furan ring, hydroxyl group, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid typically involves multiple steps, including the formation of the pentacyclic core, introduction of the furan ring, and functionalization of the hydroxyl and carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme-substrate interactions, protein binding, and cellular uptake mechanisms.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may have applications in drug development, particularly for targeting specific molecular pathways or receptors.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid
  • **this compound

Uniqueness

This compound is unique due to its specific pentacyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

74729-97-8

Molecular Formula

C26H32O9

Molecular Weight

488.5 g/mol

IUPAC Name

3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H32O9/c1-22(2)15-9-16(27)24(4)14(25(15,12-33-22)17(28)10-18(29)30)5-7-23(3)19(13-6-8-32-11-13)34-21(31)20-26(23,24)35-20/h6,8,11,14-15,17,19-20,28H,5,7,9-10,12H2,1-4H3,(H,29,30)/t14-,15-,17?,19-,20+,23-,24-,25?,26+/m0/s1

InChI Key

SZSLZBYOLTYIOE-NQUDZKMVSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6C3(COC6(C)C)C(CC(=O)O)O)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(CO1)C(CC(=O)O)O)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.